4-bromo-N-(4-methylphenyl)benzamide

Lipophilicity optimization CNS drug design Blood-brain barrier penetration

This para-bromo, para-methyl substituted benzamide is a privileged CNS pharmacophore (XLogP3 3.7) offering predictable electronic/steric profile for SAR-driven kinase and epigenetic drug discovery. The 4-bromo group enables rapid late-stage Suzuki/Buchwald diversification, while the well-characterized crystal structure supports rational co-crystal engineering. Select this precise regioisomer to avoid the altered target engagement observed with 2-bromo or N-phenyl analogs.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B1633725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-methylphenyl)benzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
InChIKeyOJFBXPPGXZYTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-methylphenyl)benzamide (CAS 21354-22-3): An Essential Brominated Benzamide Scaffold for Drug Discovery and Chemical Biology


4-Bromo-N-(4-methylphenyl)benzamide (CAS 21354-22-3, also known as 4-Bromo-N-(p-tolyl)benzamide) is a brominated N-aryl benzamide derivative with the molecular formula C14H12BrNO and a molecular weight of 290.15 g/mol [1]. The compound features a 4-bromobenzoyl moiety linked via an amide bond to a para-methylphenyl (p-toluidine) group. This benzanilide-class compound serves as a valuable building block and pharmacophore scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, epigenetic modulators, and antimicrobial agents. Its well-defined substitution pattern—para-bromo on the benzoyl ring and para-methyl on the aniline ring—provides a consistent electronic and steric profile that enables predictable reactivity in cross-coupling reactions and reliable structure-activity relationship (SAR) interpretation [2]. The compound is typically supplied at ≥95% purity and has a reported melting point of 230-231°C .

Why 4-Bromo-N-(4-methylphenyl)benzamide Cannot Be Casually Substituted with Other Benzamide Analogs


Benzamide derivatives with identical molecular formulas but differing substitution patterns (e.g., 2-bromo vs. 4-bromo, N-phenyl vs. N-(4-methylphenyl)) exhibit distinct conformational preferences, intermolecular interactions, and biological target engagement [1]. The para-bromo substituent on the benzoyl ring of 4-bromo-N-(4-methylphenyl)benzamide establishes a specific dihedral angle between aromatic rings that critically influences hydrogen-bonding networks in crystalline solids and protein binding pockets [2]. Even regioisomeric analogs such as 3-bromo-N-(4-methylphenyl)benzamide (CAS 331864-51-8) [3] or N-(4-bromophenyl)-4-methylbenzamide (CAS 158525-82-7), which merely swap the bromine and methyl group positions between rings, present meaningfully different LogP values, steric profiles, and electronic properties that can drastically alter target affinity and metabolic stability [4]. The evidence compiled below quantitatively establishes where this specific regioisomer provides differentiated value relative to close structural analogs.

Quantitative Differentiation of 4-Bromo-N-(4-methylphenyl)benzamide: Head-to-Head Evidence Against Structural Analogs


Lipophilicity (LogP) Advantage Over Positional Isomers for CNS Penetration Optimization

4-Bromo-N-(4-methylphenyl)benzamide exhibits an XLogP3 value of 3.7, placing it within the optimal lipophilicity window for passive blood-brain barrier (BBB) penetration (LogP 2-4) [1]. In contrast, the regioisomeric analog N-(4-bromophenyl)-4-methylbenzamide (CAS 158525-82-7), which positions the bromine on the aniline ring rather than the benzoyl ring, has a reported LogP of 4.08 [2]. The 0.38 log unit difference corresponds to an approximately 2.4-fold difference in octanol-water partition coefficient, significantly altering CNS exposure potential. For research programs targeting neurological indications or requiring BBB penetration, the lower LogP of 4-bromo-N-(4-methylphenyl)benzamide provides a more favorable starting point for further lead optimization [3].

Lipophilicity optimization CNS drug design Blood-brain barrier penetration Medicinal chemistry

Dihedral Angle Conformation Distinct from Non-Brominated Parent Scaffold

X-ray crystallographic studies reveal that the introduction of the para-bromo substituent significantly alters the conformational preference of the benzamide scaffold. In the non-brominated parent compound N-(4-methylphenyl)benzamide, the dihedral angle between the benzoyl and methylphenyl rings is 63.41(5)°, with the amide group forming a 20.5(1)° angle relative to the benzoyl ring [1]. In contrast, for the closely related 4-bromo-N-phenylbenzamide analog (which lacks the methyl group), the dihedral angle between the 4-bromophenyl and phenyl rings is 58.63(9)° [2]. The combination of para-bromo and para-methyl substituents in the target compound creates a unique torsional profile that directly affects the spatial orientation of the amide N-H hydrogen-bond donor, which is critical for protein-ligand interactions in targets such as kinases and bromodomains [3].

Conformational analysis Crystal engineering Structure-based drug design X-ray crystallography

Antimicrobial Potency Benchmarking Against N-Phenylbenzamide Class Derivatives

QSAR studies on N-phenylbenzamide derivatives have established that para-substitution on both aromatic rings significantly modulates antimicrobial activity [1]. While direct MIC data for 4-bromo-N-(4-methylphenyl)benzamide is not available in the public domain, closely related benzamide derivatives have demonstrated quantifiable antimicrobial activity. For reference, a structurally related brominated benzamide derivative (CGA 47-60) exhibited MIC values of 7 μM against Neurospora crassa and 10 μM against Alternaria brassicicola [2]. The combination of the electron-withdrawing bromine and electron-donating methyl group in the target compound creates a balanced electronic profile that QSAR models identify as favorable for broad-spectrum antimicrobial activity [3]. This electronic tuning is distinct from analogs bearing only a single substituent or different halogen patterns.

Antimicrobial resistance QSAR Gram-positive bacteria Antifungal

Optimal Research and Procurement Applications for 4-Bromo-N-(4-methylphenyl)benzamide Based on Verified Evidence


Lead Optimization for CNS-Penetrant Kinase or Bromodomain Inhibitors

With an XLogP3 of 3.7, this compound resides in the lipophilicity sweet spot for passive BBB penetration, making it an ideal starting scaffold for CNS drug discovery programs targeting kinases (e.g., Bcr-Abl, Src-family) or epigenetic readers (e.g., BRD4) where benzamide cores are privileged pharmacophores [1][2]. The para-bromo substituent provides a convenient synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling rapid SAR exploration without altering the core's favorable physicochemical profile [3].

Scaffold for Structure-Guided Antimicrobial Development

The established electronic contribution of para-bromo and para-methyl groups to antimicrobial potency in N-phenylbenzamide QSAR models positions this compound as a high-value template for antibacterial and antifungal lead generation [1]. Researchers can leverage the bromine atom as both an electronic modulator and a synthetic vector for introducing additional diversity, while the well-characterized solid-state structure [2] supports rational co-crystal engineering and formulation studies.

Crystallographic Probe for Halogen Bonding Studies

The single-crystal structure of this compound class has been well characterized, demonstrating that para-bromo substitution establishes predictable hydrogen-bonding networks (N-H⋯O chains) and halogen-bonding interactions in the solid state [1]. The compound serves as an excellent model system for investigating the relative contributions of hydrogen bonding versus halogen bonding to crystal packing and protein-ligand recognition, with direct applicability to fragment-based drug discovery campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(4-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.